molecular formula C7H6N4O4 B143268 Methanal 2,4-dinitrophenylhydrazone CAS No. 1081-15-8

Methanal 2,4-dinitrophenylhydrazone

Cat. No. B143268
CAS RN: 1081-15-8
M. Wt: 210.15 g/mol
InChI Key: UEQLSLWCHGLSML-UHFFFAOYSA-N
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Description

Methanal 2,4-dinitrophenylhydrazone, also known as Formaldehyde 2,4-Dinitrophenylhydrazone, is a chemical compound with the molecular formula C7H6N4O4 . It is used in Brady’s reagent, also known as Borche’s reagent, which is prepared by dissolving 2,4-dinitrophenylhydrazine (DNPH) in a solution containing methanol and some concentrated sulfuric acid . This solution is used to detect ketones and aldehydes .


Synthesis Analysis

The synthesis of Methanal 2,4-dinitrophenylhydrazone involves the dissolution of 2,4-dinitrophenylhydrazine in a solution containing methanol and concentrated sulfuric acid . The production of a yellow, orange, or red dinitrophenylhydrazone precipitate indicates a positive test .


Molecular Structure Analysis

The molecular structure of Methanal 2,4-dinitrophenylhydrazone consists of 7 Carbon atoms, 6 Hydrogen atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecular weight of the compound is 210.15 g/mol . The InChIKey of the compound is UEQLSLWCHGLSML-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methanal 2,4-dinitrophenylhydrazone is involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Scientific Research Applications

  • Preparative Work and Identification in Chemistry:

    • Demaecker and Martin (1954) highlighted the usefulness of 2,4-DNP in preparative work and identification in chemistry. They noted its application in regenerating corresponding carbonyl compounds from their derivatives, which has significant implications in sterol chemistry and other fields (Demaecker & Martin, 1954).
  • Spectral Characterization and Structural Analysis:

    • A study by Monfared, Pouralimardan, and Janiak (2007) focused on the synthesis and spectral characterization of hydrazone Schiff bases derived from 2,4-dinitrophenylhydrazine. They demonstrated the formation of specific crystalline structures with unique molecular packing patterns (Monfared, Pouralimardan, & Janiak, 2007).
  • Chromatography and Separation Techniques:

    • Various studies, including those by Edwards (1966), Bhalerao and Kummerow (1959), and Byrne (1965), have utilized 2,4-DNP in chromatography, demonstrating its effectiveness in separating and identifying aliphatic aldehydes and ketones (Edwards, 1966), (Bhalerao & Kummerow, 1959), (Byrne, 1965).
  • Analysis of Carbohydrates:

    • Honda and Kakehi (1978) used 2,4-DNP for the analysis of carbohydrates, particularly in the study of periodate oxidation products of glycosides. This application is crucial in the structural elucidation of carbohydrates (Honda & Kakehi, 1978).
  • Food and Flavor Analysis:

    • Nakanishi and Itoh (1967) applied 2,4-DNP in identifying volatile carbonyl compounds in heated casein solutions, linking these compounds to heat-induced flavor compounds in dairy products (Nakanishi & Itoh, 1967).
  • Medical Research:

    • Morgan et al. (2003) explored the anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and its analogues, demonstrating the potential therapeutic applications of such compounds (Morgan et al., 2003).

Safety And Hazards

Methanal 2,4-dinitrophenylhydrazone is a flammable solid . It is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

N-(methylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLSLWCHGLSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148405
Record name Formaldehyde, (2,4-dinitrophenyl)hydrazone
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Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanal 2,4-dinitrophenylhydrazone

CAS RN

1081-15-8
Record name Formaldehyde, (2,4-dinitrophenyl)hydrazone
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Record name Methanal 2,4-dinitrophenylhydrazone
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Record name Methanal 2,4-dinitrophenylhydrazone
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Record name Formaldehyde, (2,4-dinitrophenyl)hydrazone
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Record name Formaldehyde 2,4-Dinitrophenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Premaratne, S Farias, S Krishnan - Analytica chimica acta, 2017 - Elsevier
Measurement of ultra-low (eg, parts-per-billion) levels of small-molecule markers in body fluids (eg, serum, urine, saliva) involves a considerable challenge in view of designing assay …
Number of citations: 30 www.sciencedirect.com
G Martin, J Ascanio, J Rodriguez - International Journal of …, 1995 - Wiley Online Library
The title amines were pyrolyzed in a stirred‐flow reactor at 380–510C, pressures of 8–15 torr and residence times of 0.3–2.4 s, using toluene as carrier gas. The substrates with an allyl …
Number of citations: 8 onlinelibrary.wiley.com
AGGC Premaratne - 2018 - search.proquest.com
To address analytical detection needs, sensitive and selective assay methodologies are of great importance. Compared to simple buffer medium, a great challenge exists in detecting …
Number of citations: 4 search.proquest.com
JP Buchanan - 1972 - search.proquest.com
THE PYROLYSIS OF SOME ORGANOSULFUR COMPOUNDS AND AN INVESTIGATION OF SOMEPREPARATIVE METHODS FOR ALKANESULFENYL CHLORIDES THE …
Number of citations: 3 search.proquest.com

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